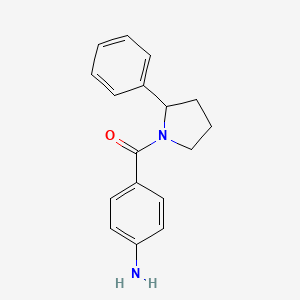
4-(2-Phenylpyrrolidine-1-carbonyl)aniline
Übersicht
Beschreibung
“4-(2-Phenylpyrrolidine-1-carbonyl)aniline” is a chemical compound with the molecular formula C17H18N2O and a molecular weight of 266.34 . Its IUPAC name is (4-aminophenyl)-(2-phenylpyrrolidin-1-yl)methanone.
Molecular Structure Analysis
The InChI code for “4-(2-Phenylpyrrolidine-1-carbonyl)aniline” is 1S/C17H18N2O/c18-15-10-8-14 (9-11-15)17 (20)19-12-4-7-16 (19)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12,18H2 .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthetic Technology
Microwave-assisted synthesis technology has been applied to efficiently produce N-Phenylpyrrolidine derivatives from aniline and 1,4-butanediol dimethanesulfonate. This process benefits from rapid reaction, mild conditions, and high product purity, offering an environmentally friendly approach to synthesizing compounds related to "4-(2-Phenylpyrrolidine-1-carbonyl)aniline" (Wang Long-fei, 2011).
Unusual Chemistry in Aniline Oscillators
Research into the bromate-aniline oscillator reaction has revealed novel pathways and products, including brominated 1-phenylpyrroles and 1-phenylmaleimides. These findings illuminate the complex chemistry of aniline derivatives in uncatalyzed reactions and their potential applications in understanding organic reaction mechanisms (I. Valent et al., 2019).
Electroluminescence and Material Science
A novel class of emitting amorphous materials based on aniline derivatives, like "4-(2-Phenylpyrrolidine-1-carbonyl)aniline", demonstrates potential in electroluminescence applications. These materials exhibit intense fluorescence emission, stable amorphous glasses with high glass-transition temperatures, and are effective as emitting materials for organic electroluminescent (EL) devices (Hidekaru Doi et al., 2003).
Conducting Polyaniline Synthesis
Copper-catalyzed polymerization of aniline dimers under mild conditions has led to the synthesis of conducting forms of polyaniline. This method offers a cleaner, more efficient route to conductive polymers, essential for electronic and material science applications (H. V. Rasika Dias et al., 2006).
Environmental Bioremediation
Studies on the degradation of aniline by bacteria highlight the potential of microorganisms in bioremediating environments contaminated with aniline derivatives. This research underscores the importance of microbial processes in detoxifying harmful compounds and suggests applications for "4-(2-Phenylpyrrolidine-1-carbonyl)aniline" related compounds in environmental cleanup (A. Tijjani et al., 2021).
Safety And Hazards
The safety information for “4-(2-Phenylpyrrolidine-1-carbonyl)aniline” indicates that it is a combustible liquid and may cause an allergic skin reaction. It can cause serious eye damage and may cause drowsiness or dizziness. It is suspected of causing genetic defects and is suspected of causing cancer. It can cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(2-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-15-10-8-14(9-11-15)17(20)19-12-4-7-16(19)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYUEHXOOIMKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylpyrrolidine-1-carbonyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



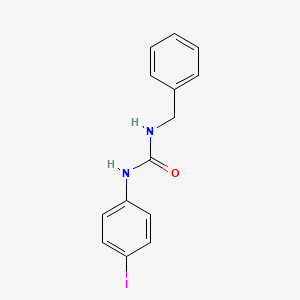
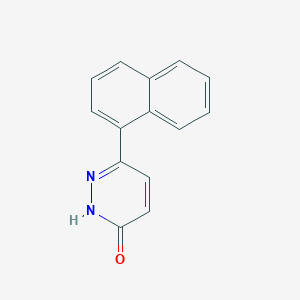
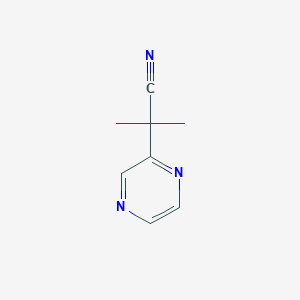
![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol](/img/structure/B1438850.png)
![7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438851.png)
![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)
![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)
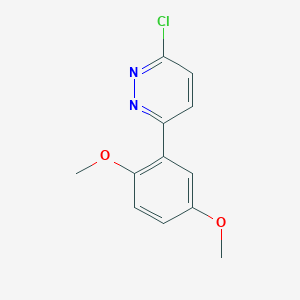
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)
![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)
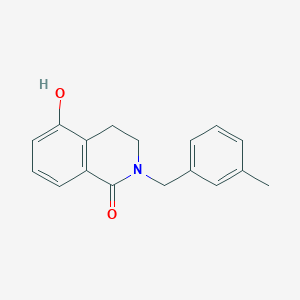
![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)
![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)
![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)